molecular formula C28H28N4OS B10866133 N-(2,3-dihydro-1H-inden-2-yl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,3-dihydro-1H-inden-2-yl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B10866133
M. Wt: 468.6 g/mol
InChI Key: YWPBZUJLJLBKON-UHFFFAOYSA-N
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Description

2-[(5-BENZHYDRYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,3-DIHYDRO-1H-INDEN-2-YL)ACETAMIDE is a complex organic compound characterized by its unique triazole and indene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-BENZHYDRYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,3-DIHYDRO-1H-INDEN-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under acidic or basic conditions.

    Introduction of the Benzhydryl and Ethyl Groups: These groups are introduced via Friedel-Crafts alkylation reactions, using benzhydryl chloride and ethyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through a nucleophilic substitution reaction, where a thiol reacts with the triazole intermediate.

    Formation of the Indene Moiety: The indene structure is synthesized separately, often through a Diels-Alder reaction followed by hydrogenation.

    Final Coupling: The final step involves coupling the triazole-sulfanyl intermediate with the indene derivative using amide bond formation techniques, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the acetamide moiety, potentially leading to ring-opened products or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzhydryl or ethyl positions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and ring-opened products.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and derivatives of this compound could exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be a lead compound for drug development. Its structural features suggest potential interactions with biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of 2-[(5-BENZHYDRYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,3-DIHYDRO-1H-INDEN-2-YL)ACETAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amides or esters, potentially inhibiting enzyme activity or modulating receptor function. The benzhydryl and indene moieties may enhance binding affinity and selectivity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,3-DIHYDRO-1H-INDEN-2-YL)ACETAMIDE
  • 2-[(4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE

Uniqueness

The uniqueness of 2-[(5-BENZHYDRYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,3-DIHYDRO-1H-INDEN-2-YL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The benzhydryl group enhances lipophilicity, potentially improving cell membrane permeability, while the indene moiety provides structural rigidity and potential for π-π interactions.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C28H28N4OS

Molecular Weight

468.6 g/mol

IUPAC Name

2-[(5-benzhydryl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1H-inden-2-yl)acetamide

InChI

InChI=1S/C28H28N4OS/c1-2-32-27(26(20-11-5-3-6-12-20)21-13-7-4-8-14-21)30-31-28(32)34-19-25(33)29-24-17-22-15-9-10-16-23(22)18-24/h3-16,24,26H,2,17-19H2,1H3,(H,29,33)

InChI Key

YWPBZUJLJLBKON-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2CC3=CC=CC=C3C2)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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